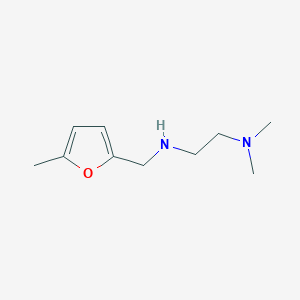![molecular formula C15H18N2O B487975 [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine CAS No. 626216-09-9](/img/structure/B487975.png)
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine: is an organic compound that features a methoxyphenyl group attached to an ethyl chain, which is further connected to a pyridinylmethylamine moiety
Wirkmechanismus
Target of Action
The primary targets of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific characteristics of the biological system where the compound exerts its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sulfuric acid, nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine serves as a building block for the synthesis of more complex molecules. It is used in the development of novel pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the synthesis of bioactive natural products .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It may act as a precursor for drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
1-(4-Methylphenyl)ethanol: Similar in having a phenyl group with a different substituent.
Uniqueness: [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine is unique due to its combination of a methoxyphenyl group with a pyridinylmethylamine moiety. This structure imparts specific chemical and biological properties that are not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(14-5-7-15(18-2)8-6-14)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQALNNBYWOQVTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B487903.png)
![6-Ethyl-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487935.png)
![4-(6-Cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B487937.png)
![4-[6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487941.png)
![6-(2,6-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487944.png)
![6-(3-Methoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487947.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487948.png)
![4-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B487949.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487952.png)
![3-(4-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487954.png)
![3-(4-Methoxyphenyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487955.png)
![methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B487956.png)
![3-(4-Methoxyphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487957.png)

